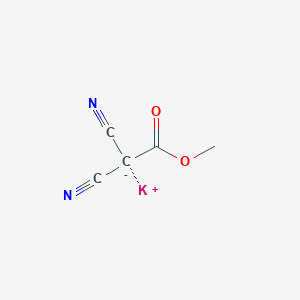
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
“2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C14H20FNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” consists of a piperidine ring attached to a fluorobenzyl group and an ethanol group .Physical And Chemical Properties Analysis
The molecular weight of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is 237.31 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Govindhan et al. (2017) synthesized a compound similar to 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol using a click chemistry approach. The compound was characterized using various techniques, and its thermal stability was analyzed. The compound's cytotoxicity was evaluated, indicating its potential for further biological applications.
Radiotracer Development
- Labas et al. (2011) conducted research on PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their study aimed to develop novel specific PET radioligands selectively antagonistic for NR2B subunit-containing NMDA receptors. They concluded that the synthesized radiotracers had poor brain penetration, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).
Potential in Acetylcholinesterase Studies
- Lee et al. (2000) synthesized and evaluated an analog of donepezil, incorporating a 4-(4-fluorobenzyl)piperidine structure. Despite its potent in vitro biological activity, in vivo studies in mice suggested that it may not be suitable for acetylcholinesterase (AChE) studies due to nonspecific distribution in the brain (Lee et al., 2000).
Molecular Dynamics and Quantum Chemical Studies
- A study by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They performed molecular dynamics simulations and quantum chemical calculations, providing insights into the interaction of these compounds with metal surfaces, which could be relevant for the applications of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol (Kaya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLRQMYPPPYPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)

![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)







